Dexoxadrol
Overview
Description
Dexoxadrol, also known as Dioxadrol, is a dissociative anesthetic drug . It has been found to be an NMDA antagonist and produces similar effects to PCP in animals . Dexoxadrol, along with another related drug etoxadrol, were developed as analgesics for use in humans, but development was discontinued after patients reported side effects such as nightmares and hallucinations .
Synthesis Analysis
Dexoxadrol and its derivatives, which are highly efficient NMDA receptor antagonists, have been developed and evolved . The main approaches to the synthesis of dexoxadrol and enantiomeric 1-(2-piperidyl)ethane-1,2-diols and their structural relationship with natural alkaloids from plants of the genera Conium and Astrogalus are considered . A series of dexoxadrol analogues with various substituents at position 4 of the piperidine ring has been synthesized and pharmacologically evaluated .
Molecular Structure Analysis
The molecular formula of Dexoxadrol is C20H23NO2 . The average mass is 309.402 Da and the monoisotopic mass is 309.172882 Da . The ChemSpider ID is 2298576 .
Chemical Reactions Analysis
The review addresses the complete anthology of the development and evolution of dexoxadrol derivatives comprising a class of highly efficient NMDA receptor antagonists . Different pathways of targeted modifications of the chemical structures of dexoxadrol and its analogues are suggested, which would help in future in overcoming the limitations associated with this type of physiologically active compounds .
Physical And Chemical Properties Analysis
Dexoxadrol is a compound with the molecular formula C20H23NO2 . The average mass is 309.402 Da and the monoisotopic mass is 309.172882 Da . The ChemSpider ID is 2298576 .
Scientific Research Applications
Analgesic Properties
Dexoxadrol has been investigated for its analgesic properties. In clinical settings, it has shown the capability of relieving pain. However, its analgesic effects are often associated with side effects, including psychotomimetic states, which limits its clinical use (Lasagna & Pearson, 1965).
Phencyclidine-like Activity
Research has identified that dexoxadrol (alpha-(+)-Dioxadrol) exhibits phencyclidine (PCP)-like activity. This finding is significant in understanding the drug's interaction with PCP receptors, particularly in studies involving effects mediated through these receptors (Jacobson et al., 1987).
NMDA Receptor Antagonism
Dexoxadrol is recognized as a highly efficient NMDA receptor antagonist. Its structural relationship with natural alkaloids and biomolecular mechanisms of action have been extensively studied. These insights are crucial for the development of targeted modifications to overcome limitations associated with dexoxadrol and similar compounds (Novakov et al., 2020).
Binding Sites in the Brain
Studies have identified specific binding sites for dexoxadrol in the brain, notably in regions like the cortex and hippocampus. This research provides insights into how dexoxadrol interacts with the brain and its potential applications in neurological studies (Pilapil et al., 1985).
Structure-Activity Relationships
Investigations into dexoxadrol's structure and activity relationships have been conducted to understand how its chemical structure influences its pharmacological properties, especially regarding its NMDA receptor affinity. These studies are instrumental in drug development and enhancing its pharmacological potential (Sax & Wünsch, 2006).
Safety And Hazards
Dexoxadrol should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Based on the revealed relationships, different pathways of targeted modifications of the chemical structures of dexoxadrol and its analogues are suggested, which would help in future in overcoming the limitations associated with this type of physiologically active compounds, such as insufficient affinity for the channel binding site of the NMDA-receptor ionophore complex, low hydrolytic stability, anticholinergic side effects, and the production of toxic metabolites . These modifications will make it possible to utilize in full measure the great pharmacological potential of this type of compounds .
properties
IUPAC Name |
(2S)-2-[(4S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKAMARNFGKMLC-RBUKOAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23257-58-1 (hydrochloride) | |
Record name | Dexoxadrol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50912321 | |
Record name | Dexoxadrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
... Dexoxadrol, the D-isomer of dioxodrol, which produces phencyclidine (PCP)-like behavioral effects and displaces bound [3H]PCP, was a potent blocker of the PCP-sensitive, voltage-gated K+ channel. The corresponding L-isomer, levoxadrol, which produces morphine-like antinociception and sedation, but does not produce PCP-like behavior nor displace bound (3H)PCP, was a very weak blocker of the voltage-gated K+ channel. Levoxadrol, but not dexoxadrol, activated a separate K+ channel, as manifested by an increase in 86Rb /from synaptosomes prepared from rat forebrain/ efflux. This effect was blocked by naloxone. /It was concluded/ that one of the PCP-sigma-ligand binding sites in the brain may be associated with the voltage-gated, non-inactivating K+ channel ... observed in nerve terminals. /The/ findings are also consistent with the view that some of the behavioral manifestations of PCP intoxication are mediated by block of presynaptic K+ channels. | |
Record name | DEXOXADROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7675 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dexoxadrol | |
CAS RN |
4741-41-7 | |
Record name | Dexoxadrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4741-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexoxadrol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexoxadrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXOXADROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY5N9F45AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DEXOXADROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7675 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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